3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione
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Overview
Description
3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core with a thione group at the 2-position and a 4-(methylthio)benzyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the condensation of 2-aminobenzylamine with 4-(methylthio)benzaldehyde, followed by cyclization and thionation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(methylthio)phenyl)-3,4-dihydroquinazoline-2(1H)-thione
- 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-one
- 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-sulfone
Uniqueness
3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of both the thione group and the 4-(methylthio)benzyl substituent, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities that make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-methylsulfanylphenyl)methyl]-1,4-dihydroquinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-20-14-8-6-12(7-9-14)10-18-11-13-4-2-3-5-15(13)17-16(18)19/h2-9H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZMDNBGYWNNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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